
3-(Methoxymethyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethyl)oxolan-2-one is an organic compound belonging to the class of oxolanes It is characterized by a five-membered ring structure containing an oxygen atom and a methoxymethyl group attached to the second carbon of the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)oxolan-2-one can be achieved through several methods. One common approach involves the cyclization of 3-(methoxymethyl)propanoic acid under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the oxolane ring.
Another method involves the reaction of 3-(methoxymethyl)propanol with phosgene or a phosgene equivalent, such as triphosgene, in the presence of a base like pyridine. This reaction leads to the formation of the oxolane ring through an intramolecular cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form, such as tetrahydrofuran derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
3-(Methoxymethyl)oxolan-2-one has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)oxolan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The methoxymethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The oxolane ring structure provides stability and reactivity, making it a versatile compound in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
γ-Butyrolactone:
Oxolan-3-one: Another oxolane derivative with a different substitution pattern.
Uniqueness
3-(Methoxymethyl)oxolan-2-one is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility and makes it a valuable intermediate in organic synthesis. The compound’s versatility in undergoing various chemical reactions also sets it apart from other similar oxolane derivatives.
Properties
CAS No. |
61541-26-2 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
3-(methoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C6H10O3/c1-8-4-5-2-3-9-6(5)7/h5H,2-4H2,1H3 |
InChI Key |
KLNXXRMWADTJDD-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Triethoxy[2-(triethylsilyl)ethyl]silane](/img/structure/B14585550.png)
![4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14585551.png)
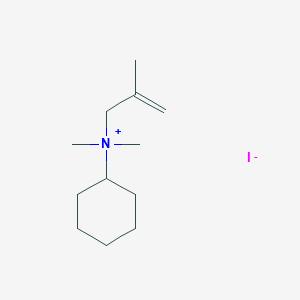
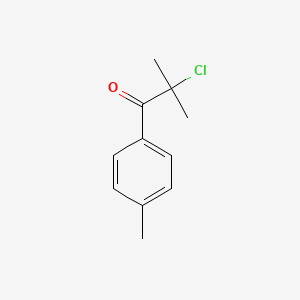
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14585569.png)

![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)
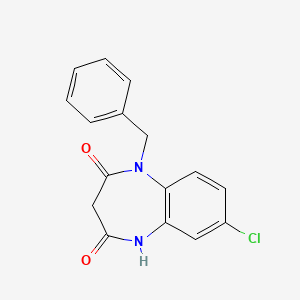

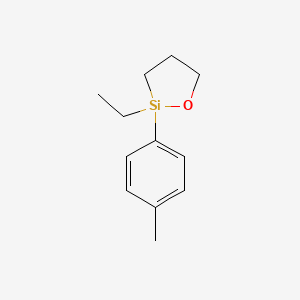

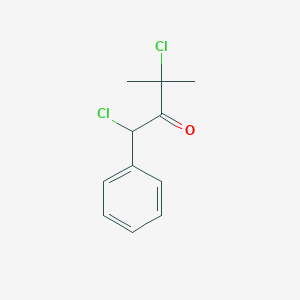
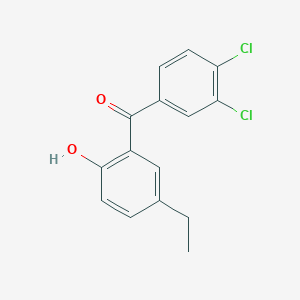
![Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14585625.png)
